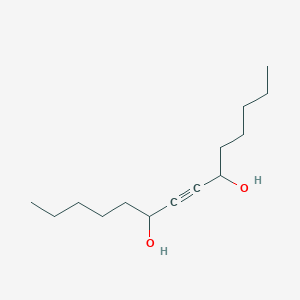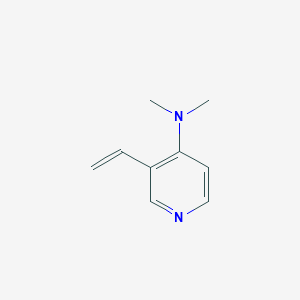
3-Vinyl-4-dimethylaminopyridine
Descripción general
Descripción
3-Vinyl-4-dimethylaminopyridine (VDMP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. VDMP is a pyridine derivative that contains a vinyl group and a dimethylamino group in its structure. It is widely used as a catalyst in organic synthesis reactions due to its ability to enhance the reactivity of various substrates.
Aplicaciones Científicas De Investigación
3-Vinyl-4-dimethylaminopyridine has been extensively used in scientific research due to its catalytic properties. It has been used as a catalyst in various organic synthesis reactions, including the synthesis of biologically active compounds, such as amino acids, peptides, and alkaloids. 3-Vinyl-4-dimethylaminopyridine has also been used in the synthesis of polymers and in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Vinyl-4-dimethylaminopyridine as a catalyst involves the activation of the substrate through the formation of a complex between 3-Vinyl-4-dimethylaminopyridine and the substrate. This complex then undergoes a series of reactions, which result in the formation of the desired product. The vinyl group in 3-Vinyl-4-dimethylaminopyridine enhances the reactivity of the substrate by providing a π-electron-rich environment, which promotes the formation of a reactive intermediate. The dimethylamino group in 3-Vinyl-4-dimethylaminopyridine acts as a Lewis base, which stabilizes the intermediate and facilitates the reaction.
Efectos Bioquímicos Y Fisiológicos
3-Vinyl-4-dimethylaminopyridine has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is considered safe for use in laboratory experiments. 3-Vinyl-4-dimethylaminopyridine has also been reported to have antimicrobial properties and has been used in the development of antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Vinyl-4-dimethylaminopyridine as a catalyst in laboratory experiments is its ability to enhance the reactivity of various substrates. This property makes 3-Vinyl-4-dimethylaminopyridine a useful tool for the synthesis of complex organic molecules. 3-Vinyl-4-dimethylaminopyridine is also relatively easy to synthesize and is commercially available. However, one limitation of using 3-Vinyl-4-dimethylaminopyridine is its sensitivity to air and moisture, which can affect its catalytic activity. Additionally, 3-Vinyl-4-dimethylaminopyridine has a relatively short shelf life, which can limit its use in long-term experiments.
Direcciones Futuras
For the use of 3-Vinyl-4-dimethylaminopyridine include the development of new synthetic methods, the application in the synthesis of new pharmaceuticals and biologically active compounds, and the study of its biochemical and physiological effects.
Propiedades
Número CAS |
191104-24-2 |
|---|---|
Nombre del producto |
3-Vinyl-4-dimethylaminopyridine |
Fórmula molecular |
C9H12N2 |
Peso molecular |
148.2 g/mol |
Nombre IUPAC |
3-ethenyl-N,N-dimethylpyridin-4-amine |
InChI |
InChI=1S/C9H12N2/c1-4-8-7-10-6-5-9(8)11(2)3/h4-7H,1H2,2-3H3 |
Clave InChI |
TXYQMXFPKOXOFT-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=NC=C1)C=C |
SMILES canónico |
CN(C)C1=C(C=NC=C1)C=C |
Sinónimos |
4-Pyridinamine,3-ethenyl-N,N-dimethyl-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


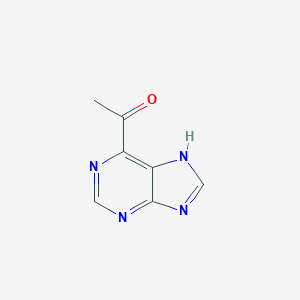
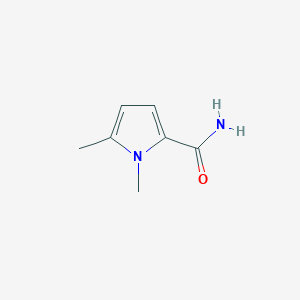
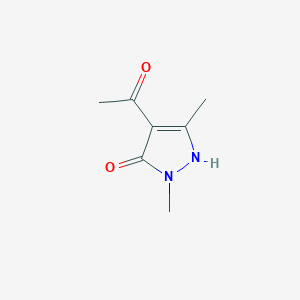
![1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B61025.png)
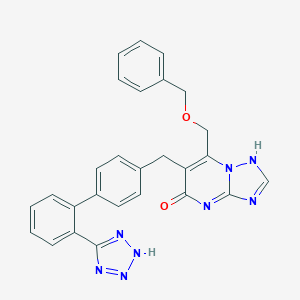
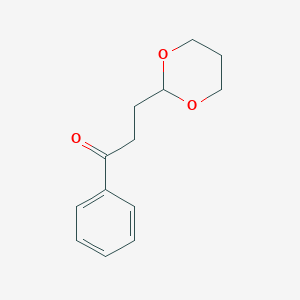

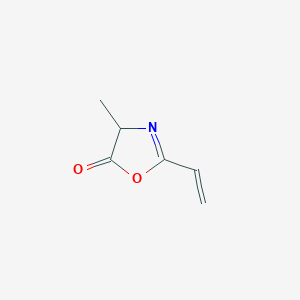
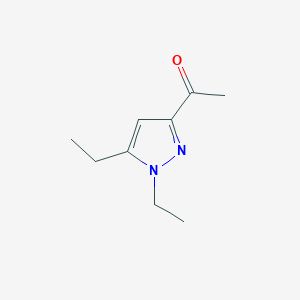
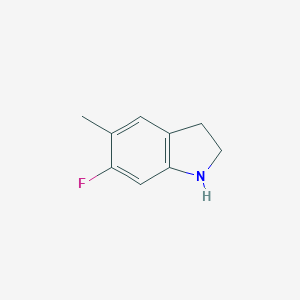

![3-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B61052.png)

